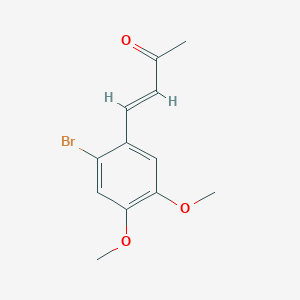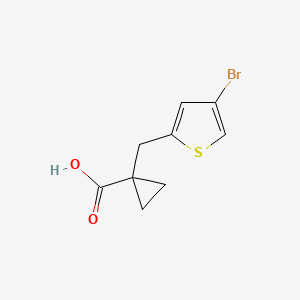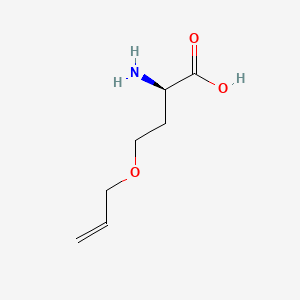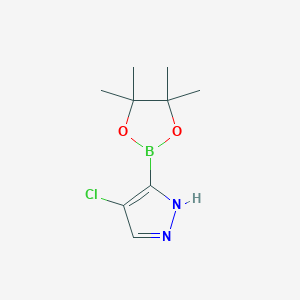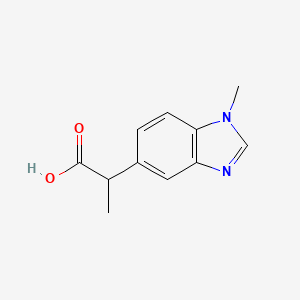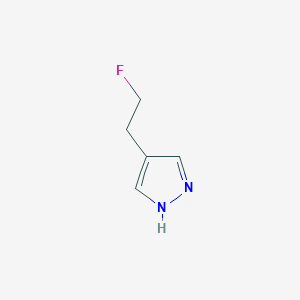
4-(2-fluoroethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Fluoroethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluoroethyl group at the 4-position of the pyrazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluoroethyl)-1H-pyrazole typically involves the reaction of 1H-pyrazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
1H-pyrazole+2-fluoroethyl bromideK2CO3,DMF,heatthis compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the reaction. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Fluoroethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products Formed
Oxidation: Pyrazole carboxylic acids or ketones.
Reduction: Reduced pyrazole derivatives with hydrogenated fluoroethyl groups.
Substitution: Pyrazole derivatives with substituted amine or thiol groups.
Wissenschaftliche Forschungsanwendungen
4-(2-Fluoroethyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Wirkmechanismus
The mechanism of action of 4-(2-fluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. For example, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Fluoroethyl)-1H-1,2,4-triazole: Another heterocyclic compound with similar structural features but different nitrogen atom arrangement.
4-(2-Fluoroethyl)-1H-1,3,4-oxadiazole: Contains an oxadiazole ring instead of a pyrazole ring.
4-(2-Fluoroethyl)-1H-1,2,3-triazole: Features a triazole ring with three nitrogen atoms.
Uniqueness
4-(2-Fluoroethyl)-1H-pyrazole is unique due to its specific arrangement of nitrogen atoms in the pyrazole ring and the presence of the fluoroethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C5H7FN2 |
|---|---|
Molekulargewicht |
114.12 g/mol |
IUPAC-Name |
4-(2-fluoroethyl)-1H-pyrazole |
InChI |
InChI=1S/C5H7FN2/c6-2-1-5-3-7-8-4-5/h3-4H,1-2H2,(H,7,8) |
InChI-Schlüssel |
FGHRPJVSBDIPTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1)CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


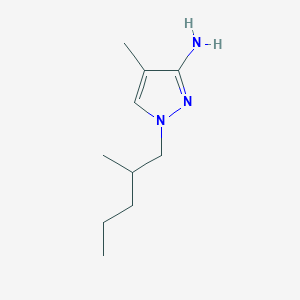
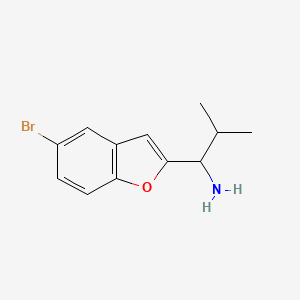
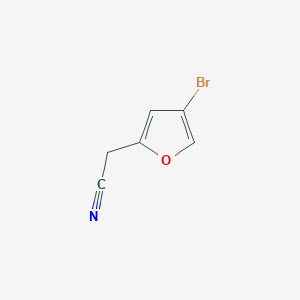
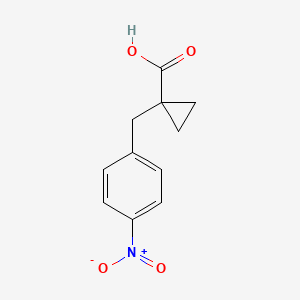
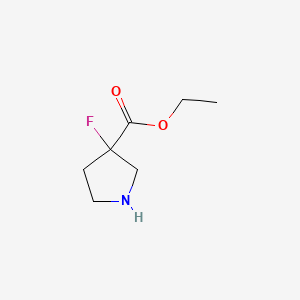
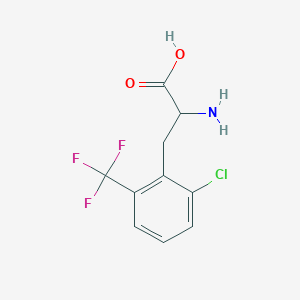
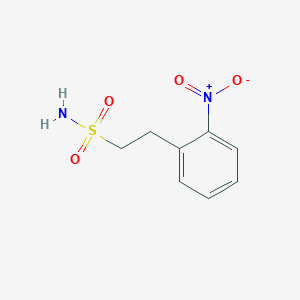
![rac-tert-butyl 3-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13541658.png)
